An In-depth Technical Guide to 4-Chloro-8-fluoro-3-iodoquinoline: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Chloro-8-fluoro-3-iodoquinoline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Chloro-8-fluoro-3-iodoquinoline, a halogenated quinoline with significant potential as a versatile building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights into the strategic use of this compound in research and development.
Introduction: The Strategic Value of Polysubstituted Quinolines
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved pharmaceuticals.[1] The strategic introduction of multiple halogen atoms onto this scaffold, as seen in 4-Chloro-8-fluoro-3-iodoquinoline, creates a highly versatile intermediate with distinct reactive sites. This allows for sequential and regioselective functionalization, enabling the rapid generation of diverse molecular libraries for screening and optimization.
The presence of chlorine, fluorine, and iodine imparts unique electronic and steric properties to the quinoline core. The fluorine at the 8-position can enhance metabolic stability and influence the pKa of the quinoline nitrogen. The chlorine at the 4-position and the iodine at the 3-position serve as excellent handles for various cross-coupling reactions, with the carbon-iodine bond being significantly more reactive, allowing for selective transformations.[2]
Physicochemical and Spectroscopic Properties
While specific experimental data for 4-Chloro-8-fluoro-3-iodoquinoline is not widely available in public literature, we can infer its properties based on the well-characterized 4-chloro-8-fluoroquinoline and the known effects of iodine substitution.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value | Rationale and Insights |
| Molecular Formula | C₉H₄ClFIN | - |
| Molecular Weight | 307.50 g/mol | - |
| Appearance | Off-white to pale yellow solid | Halogenated quinolines are typically crystalline solids at room temperature.[3] |
| Melting Point | >100 °C | The introduction of a large, polarizable iodine atom is expected to increase the melting point compared to 4-chloro-8-fluoroquinoline due to stronger intermolecular forces. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane); Insoluble in water. | The lipophilic nature of the halogenated aromatic ring system dictates its solubility profile.[3] |
| pKa (of quinoline nitrogen) | ~2-3 | The electron-withdrawing effects of the three halogen substituents will significantly decrease the basicity of the quinoline nitrogen compared to unsubstituted quinoline (pKa ≈ 4.9). |
Spectroscopic Data Interpretation
Predicting the spectroscopic data is crucial for reaction monitoring and characterization of derivatives.
¹H NMR Spectroscopy: The aromatic protons of the quinoline core will exhibit characteristic chemical shifts and coupling patterns. The proton at the 2-position is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen and iodine atoms. The protons on the benzo-fused ring will also show distinct signals influenced by the fluorine at the 8-position.
¹³C NMR Spectroscopy: The carbon atoms directly attached to the halogens will show characteristic chemical shifts. The carbon bearing the iodine (C-3) will be significantly shielded compared to the carbons attached to chlorine (C-4) and fluorine (C-8), a phenomenon known as the "heavy atom effect".[4]
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 in a ~3:1 ratio).
Synthesis and Reactivity
The synthesis of 4-Chloro-8-fluoro-3-iodoquinoline would likely involve a multi-step sequence, starting from a suitable aniline precursor. A plausible synthetic strategy would be the electrophilic iodination of 4-chloro-8-fluoroquinoline.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 4-Chloro-8-fluoro-3-iodoquinoline.
Key Reactions and Mechanistic Insights
The true utility of 4-Chloro-8-fluoro-3-iodoquinoline lies in its differential reactivity, allowing for selective functionalization.
Suzuki-Miyaura Cross-Coupling: The carbon-iodine bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the carbon-chlorine bond.[2] This allows for the selective introduction of an aryl or vinyl group at the 3-position while leaving the 4-chloro substituent intact for subsequent modification.
Caption: Selective functionalization via Suzuki-Miyaura coupling.
Sonogashira and Heck Couplings: Similar to the Suzuki coupling, the C-I bond will be the primary site of reaction in other palladium-catalyzed cross-coupling reactions, such as the Sonogashira (alkyne coupling) and Heck (alkene coupling) reactions.[5]
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution. This reaction would typically require harsher conditions than the palladium-catalyzed couplings at the 3-position. This allows for a two-step functionalization strategy: first, a cross-coupling at the C-I bond, followed by an SₙAr reaction at the C-Cl bond.
Applications in Drug Discovery and Materials Science
The ability to sequentially and selectively functionalize 4-Chloro-8-fluoro-3-iodoquinoline makes it a highly valuable scaffold for the synthesis of novel compounds with potential biological activity or interesting material properties.
Drug Discovery Workflow
Caption: A potential drug discovery workflow utilizing the scaffold.
Substituted quinolines have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][6] The ability to rapidly generate diverse libraries of 3,4-disubstituted-8-fluoroquinolines from this key intermediate is a powerful tool for lead discovery and optimization.
Materials Science
The rigid, planar structure of the quinoline ring system, combined with the potential for extensive electronic modification through substitution, makes these compounds interesting candidates for organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.
Safety and Handling
Halogenated aromatic compounds should be handled with care, assuming they are potentially toxic and irritant.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
4-Chloro-8-fluoro-3-iodoquinoline is a strategically designed chemical intermediate that offers significant advantages for the synthesis of complex, polysubstituted quinolines. Its key feature is the differential reactivity of its carbon-halogen bonds, enabling selective and sequential functionalization. This makes it an invaluable tool for researchers in drug discovery and materials science, facilitating the efficient exploration of chemical space and the development of novel, high-value compounds.
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